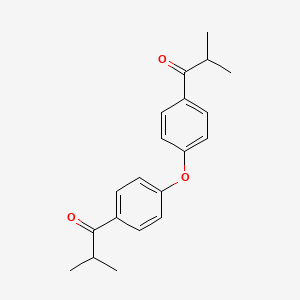
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the Schiff base condensation method, hydrothermal synthesis, and reactions involving fluorinated bisphenols and aromatic dicarboxylic acids for modeling elementary polymer units (Lindeman et al., 1985); (Pan et al., 2008).
Molecular Structure Analysis
Molecular and crystal structures provide data on the conformational flexibility and the predominant ways of arrangement, as seen in the study of polyarylates based on fluorinated bisphenols (Lindeman et al., 1985). Single-crystal X-ray diffraction analysis has been pivotal in determining the structure of various compounds, indicating the importance of conformational analysis in understanding the properties of a chemical compound (Krishna et al., 2012).
Chemical Reactions and Properties
The reactivity and properties of similar compounds are explored through various chemical reactions, including nucleophilic ring-opening, Schiff base condensation, and cycloaddition reactions. These reactions often lead to the formation of compounds with significant antimicrobial activity or specific photoluminescent properties (Misra & Ila, 2010); (Lavanya et al., 2014).
Physical Properties Analysis
The physical properties, such as thermotropic liquid crystalline properties, are significant in determining the applicability of these compounds in material science. Differential scanning calorimetry (DSC), wide-angle X-ray diffraction (WAXD), and thermal optical polarized microscopy have been used to characterize these properties (Percec et al., 1992).
Chemical Properties Analysis
The chemical properties, including the electron-donating ability, fluorescence emission, and electrochemical properties, are crucial for understanding the functionality and potential applications of these compounds. Studies have shown that the introduction of specific groups can lead to significant shifts in absorption and emission spectra, illustrating the impact of structural modifications on the chemical properties of these compounds (Zhang et al., 2007).
科学的研究の応用
Coordination Polymers and Metal Ions Study
Shukla et al. (2012) synthesized a novel bis ligand using 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) and studied its coordination polymers with various transition metal ions. These compounds were examined for their antibacterial and antifungal activities, showcasing the potential of this compound in the development of new materials with biological applications (Shukla et al., 2012).
Liquid Crystalline Epoxy Synthesis
Chen et al. (2019) synthesized two liquid crystalline epoxies containing 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), which showed significant thermal stability and high thermal conductivity. This study suggests potential applications in microelectronics due to their excellent thermal properties (Chen et al., 2019).
Development of Ion-Selective Sensors
Sahani et al. (2015) used derivatives of 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) to create ion-selective sensors for Mn(2+) ions. The study highlights the compound's utility in the construction of sensitive and efficient sensors for environmental and industrial applications (Sahani et al., 2015).
Schiff Base Flame Retardant for Epoxy Resins
Xie et al. (2019) developed a renewable Schiff base flame retardant using 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one). This compound significantly improved the fire resistance of epoxy resins, indicating its potential in creating safer and more sustainable materials (Xie et al., 2019).
Cancer Cell Inhibitors
Schiaffino-Ortega et al. (2016) synthesized compounds derived from 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) and evaluated them as inhibitors of choline kinase, a key enzyme in cancer cells. This research provides insights into the development of new cancer treatments (Schiaffino-Ortega et al., 2016).
Electropolymerization Studies
Larmat et al. (1996) investigated the electropolymerization of compounds related to 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), exploring their potential in electronic and optical applications (Larmat et al., 1996).
Fluorescent Probe for Zinc(II) and Cell Imaging
Bhanja et al. (2015) developed a Schiff base from 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) as a fluorescent probe for zinc(II) ions, demonstrating its use in biological imaging and diagnostics (Bhanja et al., 2015).
Dental Composite Research
Pereira et al. (2002) studied the use of Bis-GMA, a derivative of 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), in dental composites. This research contributes to the development of more effective dental materials (Pereira et al., 2002).
特性
IUPAC Name |
2-methyl-1-[4-[4-(2-methylpropanoyl)phenoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13(2)19(21)15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)20(22)14(3)4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDQNZHZMURGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

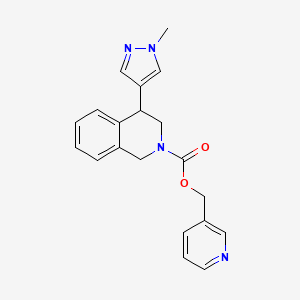
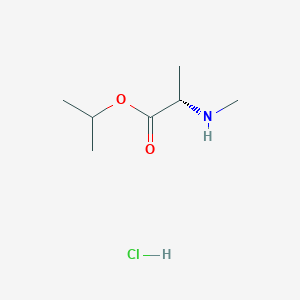

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)
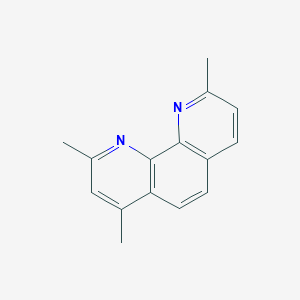
![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)
![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
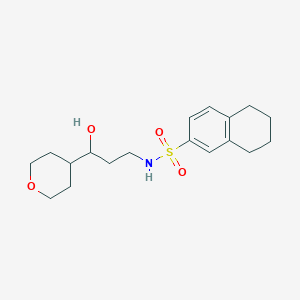
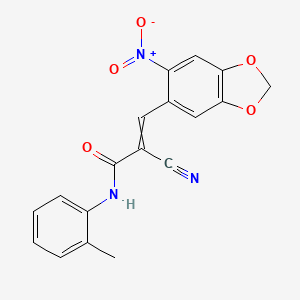
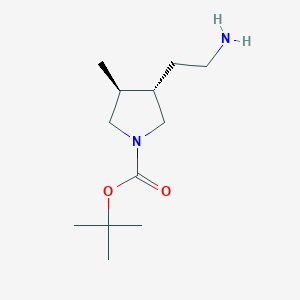
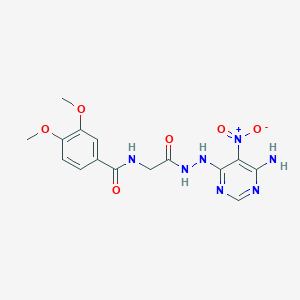


![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)